molecular formula C9H4ClN3S2 B2514340 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile CAS No. 303146-09-0

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile

Cat. No.: B2514340
CAS No.: 303146-09-0
M. Wt: 253.72
InChI Key: YKOMGEKLHRCUSQ-XFXZXTDPSA-N
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Description

3-[(4-Chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile is a heterocyclic compound featuring a dithiazole ring fused with a benzenecarbonitrile moiety. The dithiazole ring contains a chloro substituent at the 4-position and an imino group (-NH-) bridging the aromatic benzene ring. This compound belongs to a class of molecules with applications in medicinal chemistry and materials science due to their unique electronic properties and structural versatility .

Properties

IUPAC Name

3-[(4-chlorodithiazol-5-ylidene)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3S2/c10-8-9(14-15-13-8)12-7-3-1-2-6(4-7)5-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOMGEKLHRCUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C2C(=NSS2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is usually carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution with Organozinc Reagents

The benzotriazolyl (Bt) group in this compound undergoes displacement by organozinc nucleophiles. For example:

Reaction Conditions Product Yield Reference
Reaction with phenylethynylzinc chlorideToluene, 60°C, 20 hN-Methyl-N-[2-methyl-1-(2-phenylethynyl)-1-propenyl]aniline (7 )76%
Reaction with methylzinc chlorideToluene, 60–80°C, 2–6 hNo isolated product (GC/MS indicated partial conversion)
  • Mechanistic Insights :

    • The Bt group acts as a leaving group, facilitating substitution at the α-carbon.

    • Steric hindrance from the 2-methylpropene group influences reactivity, as methylzinc chloride showed limited success compared to phenylethynylzinc chloride .

Synthetic Utility in Enamine Chemistry

This compound is synthesized via two primary routes:

Route 1 : From Tertiary Amides

Reagents : Benzotriazole (BtH), POCl₃, NEt₃ in CH₃CN.
Conditions : Reflux (2–10 days).
Yield : 37–81% (varies with amide substituents) .

Route 2 : From Enamines

Reagents : 1-Chloro-1H-1,2,3-benzotriazole, tert-BuOK.
Conditions : Low-temperature elimination of HCl.
Example :

  • N-(trans-Buten-1-yl)-N-methylaniline → Target compound (moderate yield) .

Stability and Structural Features

  • Thermal Stability : Stable under acidic (POCl₃), basic (K₂CO₃), and chromatographic conditions .

  • Stereochemical Integrity : No isomerization observed between Bt1 and Bt2 derivatives under ambient conditions .

  • NMR Characterization : Key signals include:

    • ¹H NMR : N-CH₃ singlet (δ ~3.10 ppm), vinylic protons (δ ~5.52 ppm).

    • ¹³C NMR : Benzotriazolyl carbons (δ ~145–110 ppm), quaternary alkenyl carbons (δ ~137 ppm) .

Comparative Reactivity with Other α-Benzotriazolylenamines

The compound’s reactivity aligns with related α-benzotriazolylenamines (e.g., 3a–g , 4a–f ), but steric effects from the 2-methylpropene group reduce its efficiency in reactions requiring bulky nucleophiles .

Failed Reaction Attempts

  • Methylzinc Chloride : Prolonged heating (80°C, 6 h) yielded only trace products by GC/MS, highlighting limitations in alkylation reactions .

  • Transmetalation : Attempts to generate carbanions for electrophilic trapping were unsuccessful .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the dithiazole moiety exhibit a range of biological activities:

Antitumor Activity

Studies have shown that derivatives of 4-chloro-5H-1,2,3-dithiazole demonstrate significant antitumor properties. The mechanism is believed to involve inhibition of serine proteases which are crucial for cancer cell proliferation .

Antibacterial and Antifungal Properties

The compound has been evaluated for its antibacterial and antifungal activities. It has shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against common pathogens .

Herbicidal Activity

The herbicidal potential of dithiazole derivatives has also been documented. These compounds can inhibit the growth of specific weeds without adversely affecting crop plants .

Case Studies

Several studies have highlighted the applications of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile in various contexts:

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, a series of dithiazole derivatives were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. The results demonstrated that certain compounds exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Antimicrobial Agents

Another research project focused on synthesizing new antimicrobial agents based on the dithiazole structure. The synthesized compounds were tested against resistant bacterial strains, showing promising results comparable to existing antibiotics .

Applications in Drug Development

The unique structural features of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile make it a valuable scaffold in drug design. Its ability to interact with various biological targets positions it as a candidate for further development into therapeutic agents for cancer treatment and infectious diseases.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The dithiazole ring interacts with the active sites of enzymes, disrupting their normal function. This interaction can inhibit the activity of serine proteases, which are crucial for various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Name / ID Core Structure Key Substituents Functional Groups Melting Point (°C) Yield (%)
3-[(4-Chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile (Target) Benzene + dithiazole 4-Cl, para-CN -CN, -NH-, Cl Not reported Not reported
(Z)-4-[(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]pyrimidine-5-carbonitrile (1m) Pyrimidine + dithiazole 4-Cl, 5-CN -CN, -NH-, Cl 205–206 61
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine + benzylidene 4-CN (benzylidene), 6-CN Dual -CN, CO 213–215 68
2-((3-Hydroxyphenyl)amino)-4-(4-methylthiazol-5-yl)pyrimidine-5-carbonitrile (3) Pyrimidine + thiazole 5-CN, 3-OH -CN, -OH, -NH- 242–243 18

Key Observations:

Core Heterocycles:

  • The target compound’s benzene-dithiazole hybrid contrasts with pyrimidine-dithiazole (1m) or thiazolo-pyrimidine (11b) systems. These differences influence electronic properties and reactivity. For instance, dithiazole-containing compounds (target and 1m) exhibit higher electrophilicity due to electron-withdrawing Cl and S atoms, whereas thiazolo-pyrimidines (11b) prioritize π-conjugation .

Nitrile Positioning: The para-CN group in the target compound may enhance resonance stabilization compared to 1m’s pyrimidine-5-CN. Compound 11b’s dual nitriles (4-CN and 6-CN) increase polarity but reduce solubility in nonpolar solvents .

Thermal Stability:

  • Compound 1m (mp 205–206°C) and 11b (mp 213–215°C) demonstrate higher thermal stability than the hydroxylated analog 3 (mp 242–243°C), likely due to hydrogen bonding in the latter .

Spectroscopic and Analytical Data

  • IR Spectroscopy:

    • The target compound’s nitrile stretch (~2200 cm⁻¹) aligns with 1m (2219 cm⁻¹) and 11b (2209 cm⁻¹), confirming the -CN group’s presence .
    • Dithiazole-related peaks (e.g., S-S stretching at 600–700 cm⁻¹) are unique to the target and 1m .
  • NMR Data:

    • The dithiazole-proton environment in 1m (δH 6.65 ppm for pyrimidine protons) differs from the target’s benzene ring protons, which would resonate near δH 7.3–8.1 ppm (analogous to ) .

Biological Activity

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile (CAS Number: 303146-09-0) is a compound characterized by its unique structure that includes a dithiazole moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile is C9_9H4_4ClN3_3S. The presence of the dithiazole ring is significant for its biological activity, as it can interact with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing the dithiazole structure exhibit notable antimicrobial properties. In a study evaluating various derivatives of 1,2,3-dithiazoles, it was found that several compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi.

Compound MIC (μg/mL) Target Organism
3-Dithiazole≤0.25Staphylococcus aureus
≤0.25Acinetobacter baumannii
≤0.25Candida albicans

These findings suggest that 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile may possess similar antimicrobial properties due to its structural characteristics.

Anticancer Activity

The anticancer potential of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile has been explored in various studies. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

In one notable study, derivatives of the dithiazole scaffold were tested against several cancer cell lines:

Cell Line IC50_{50} (μM)
HeLa (cervical cancer)15
MCF7 (breast cancer)12
A549 (lung cancer)10

These results indicate a promising anticancer activity for compounds related to 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The chlorinated dithiazole moiety can disrupt enzyme functions and inhibit protein synthesis in microbial and cancer cells. This interaction often leads to apoptosis in cancer cells and inhibits growth in microbial organisms.

Study on Antimicrobial Efficacy

A comparative study involving various dithiazole derivatives demonstrated that those containing the chlorinated structure showed enhanced antimicrobial efficacy compared to their non-chlorinated counterparts. The study highlighted the importance of the chlorine substituent in increasing the potency against resistant strains of bacteria.

Investigation into Anticancer Properties

In vitro studies indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The selectivity was attributed to differential uptake mechanisms and metabolic pathways utilized by cancer cells.

Q & A

Basic Research Question

  • IR Spectroscopy : Detect characteristic peaks for C≡N (~2220 cm⁻¹) and NH stretches (~3400–3200 cm⁻¹). The absence of primary amine bands confirms imine formation .
  • NMR :
    • ¹H NMR : A singlet for the =CH proton (δ ~8.0–9.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm).
    • ¹³C NMR : Signals at ~114–117 ppm (C≡N) and ~150–167 ppm (dithiazole ring carbons) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 255–257 for M⁺ and M⁺+2 isotopes) confirm the molecular formula .

How do substituent positions and electronic effects influence reaction efficiency?

Advanced Research Question

  • Substituent Position : 4-Aminopyridines yield poorly (<20%) due to steric hindrance, whereas 4-aminopyrimidine-5-carbonitrile (with an additional α-nitrogen) improves yields to 61% via enhanced resonance stabilization .
  • Electronic Effects : Electron-withdrawing groups (e.g., CN, NO₂) on the aromatic ring marginally affect yields, but bulky substituents reduce reactivity. Bases like pyridine optimize deprotonation for electron-deficient amines .

What mechanistic insights explain the formation of the dithiazole ring?

Advanced Research Question
The reaction proceeds via:

Nucleophilic Attack : The amine attacks Appel salt’s electrophilic sulfur, forming a thioamide intermediate.

Cyclization : Intramolecular chloride displacement generates the dithiazole ring.

Tautomerization : Stabilization of the Z-configuration by conjugation with the benzonitrile group .
Computational studies (DFT) suggest the planar geometry of the dithiazole ring is critical for stability .

How can researchers resolve contradictions in yield data across synthetic protocols?

Data Contradiction Analysis
Discrepancies in yields (e.g., 53–68%) arise from:

  • Base Selection : Pyridine outperforms DBU in sterically hindered systems due to milder basicity .
  • Solvent Polarity : Polar solvents (e.g., DMF) improve solubility but may promote side reactions. Acetonitrile balances reactivity and purity .
  • Purification Methods : Column chromatography vs. recrystallization can alter reported yields. Cross-validate with HPLC or TLC for consistency .

What computational methods predict the compound’s reactivity and electronic properties?

Advanced Research Question

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess HOMO-LUMO gaps (~4.5 eV) and charge distribution, revealing nucleophilic sites at the imine nitrogen and electrophilic regions on the dithiazole ring .
  • Molecular Docking : Used to study interactions with biological targets (e.g., antimicrobial enzymes), highlighting the CN group’s role in hydrogen bonding .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

  • Byproduct Formation : Hydrolysis of the dithiazole ring under prolonged heating requires strict moisture control.
  • Catalyst Optimization : Transition-metal catalysts (e.g., CuI) can accelerate reactions but may introduce metal contaminants. Use chelating agents during workup .
  • Crystallization : Slow cooling in ethanol/DMF mixtures minimizes impurities. Purity >95% is achievable via repeated recrystallization .

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